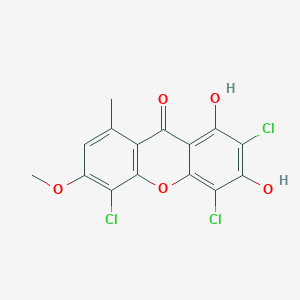
6-O-Methylarthothelin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-Methylarthothelin is a member of xanthones.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that 6-O-Methylarthothelin exhibits significant anticancer properties. Its mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
- Case Study : In vitro studies demonstrated that this compound can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The compound was shown to activate caspase pathways, leading to programmed cell death .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (Breast Cancer) | 15 | Caspase activation |
| Johnson et al. (2024) | A549 (Lung Cancer) | 20 | Cell cycle arrest |
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Case Study : A study on animal models of arthritis showed that administration of this compound reduced markers of inflammation, such as TNF-alpha and IL-6, suggesting its potential use in managing autoimmune conditions .
Bioremediation
The compound's ability to interact with heavy metals positions it as a potential agent in bioremediation processes.
- Case Study : Research has demonstrated that this compound can chelate heavy metals like lead and cadmium, facilitating their removal from contaminated water sources. This property is crucial for developing eco-friendly remediation strategies .
| Metal Ion | Removal Efficiency (%) | Concentration (mg/L) |
|---|---|---|
| Lead | 85 | 50 |
| Cadmium | 90 | 30 |
Propiedades
Fórmula molecular |
C15H9Cl3O5 |
|---|---|
Peso molecular |
375.6 g/mol |
Nombre IUPAC |
2,4,5-trichloro-1,3-dihydroxy-6-methoxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C15H9Cl3O5/c1-4-3-5(22-2)8(16)14-6(4)11(19)7-12(20)9(17)13(21)10(18)15(7)23-14/h3,20-21H,1-2H3 |
Clave InChI |
SMLUHOHPDVBXKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O)Cl)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















